![molecular formula C25H25NO B14458047 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one CAS No. 74713-09-0](/img/structure/B14458047.png)
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dibenzylamino group attached to a dihydronaphthalenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method is the condensation reaction between 3,4-dihydronaphthalen-1(2H)-one and dibenzylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalenone derivatives.
科学研究应用
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific proteins involved in cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, the compound may inhibit the activity of certain proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A precursor in the synthesis of the target compound.
Dibenzylamine: Another precursor used in the synthesis.
Naphthoquinones: Oxidation products of the target compound.
Uniqueness
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one is unique due to its combined structural features of a dibenzylamino group and a dihydronaphthalenone core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
CAS 编号 |
74713-09-0 |
|---|---|
分子式 |
C25H25NO |
分子量 |
355.5 g/mol |
IUPAC 名称 |
2-[(dibenzylamino)methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C25H25NO/c27-25-23(16-15-22-13-7-8-14-24(22)25)19-26(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-14,23H,15-19H2 |
InChI 键 |
VRHDKGRMTDAJRB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C(=O)C1CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


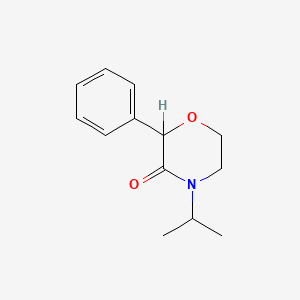
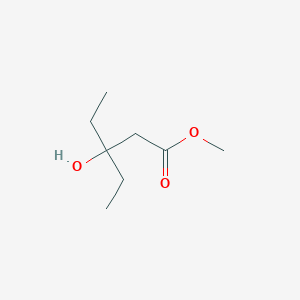
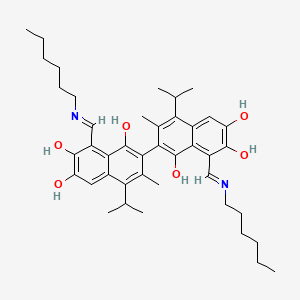
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
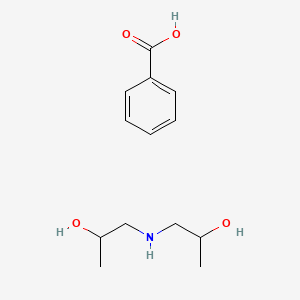
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
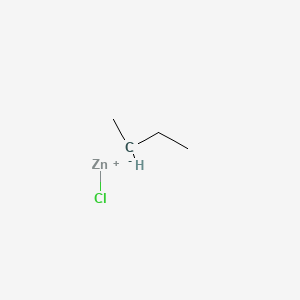
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
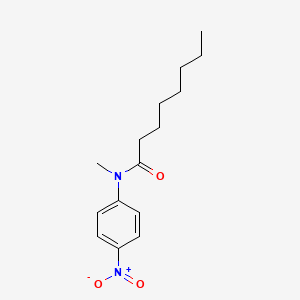
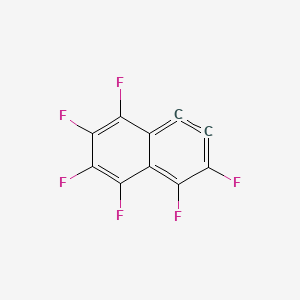
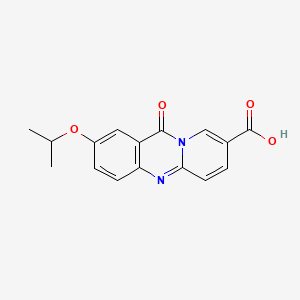
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)


